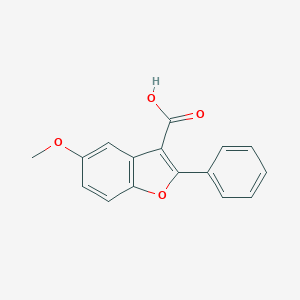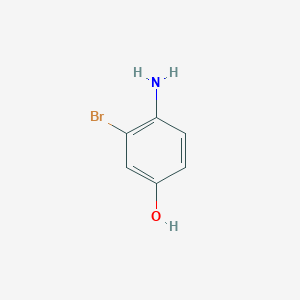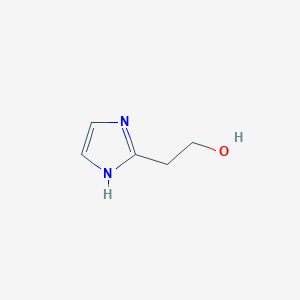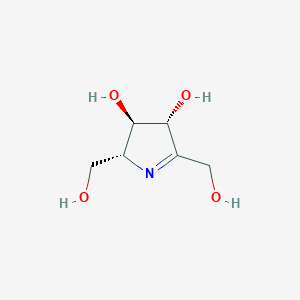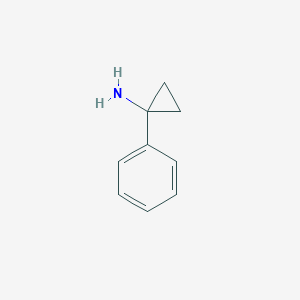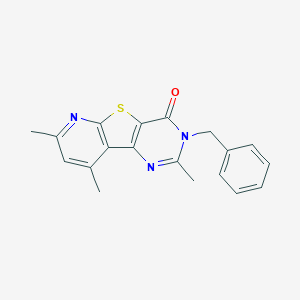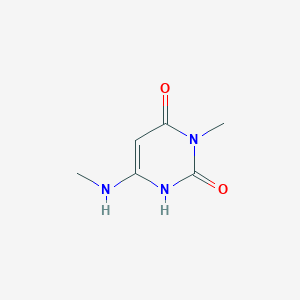
3-Methyl-6-methylaminouracil
Übersicht
Beschreibung
3-Methyl-6-methylaminouracil is a chemical compound with the molecular formula C6H9N3O2 and a molecular weight of 155.15 . It is closely related to other compounds such as 3-methyl-6-aminouracil .
Molecular Structure Analysis
The molecular structure of 3-Methyl-6-methylaminouracil consists of a pyrimidine ring with methyl and methylamino substituents. The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
3-Methyl-6-methylaminouracil has a molecular weight of 155.15 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, and polar surface area can be found in chemical databases .Wissenschaftliche Forschungsanwendungen
-
Organic Chemistry and Pharmaceutical Research
- Aminouracil and its derivatives are versatile heterocyclic compounds frequently employed to synthesize a wide array of fused uracils annulated with other heterocyclic rings .
- These compounds can serve to address biological and pharmacological targets .
- Multicomponent reactions (MCRs) are important in the synthesis of natural products and pharmaceuticals by forming heterocyclic molecular frameworks with generally high atom-economy in a single reaction step .
- This compound can be easily used to prepare fused annulated compounds with other materials and polycyclic compounds with biological targets such as pyrido-, pyrrolo- and pyrimido-pyrimidines .
-
Pharmacological Applications
- These derivatives have presented a remarkably broad spectrum of pharmacological and biological activities .
- They are used as antimicrobial, anticancer, anticoagulant, antifungal, antiviral, antitumor, antioxidant, anti-inflammatory agents, HIV protease inhibitors, antiallergics, and tyrosine kinase inhibitors .
-
Synthesis of Pyrido-pyrimidines
- Pyrido-pyrimidines are a class of compounds that have shown a wide range of biological activities .
- The synthesis of these compounds often involves the use of aminouracil derivatives as starting materials .
- The process typically involves a multicomponent reaction (MCR), which allows for the formation of complex molecular frameworks in a single reaction step .
-
Synthesis of Pyrimido-pyrimidines
- Pyrimido-pyrimidines are another class of compounds that have demonstrated various pharmacological properties .
- Aminouracil derivatives, including “3-Methyl-6-methylaminouracil”, can be used in the synthesis of these compounds .
- Similar to the synthesis of pyrido-pyrimidines, the synthesis of pyrimido-pyrimidines often involves MCRs .
-
Synthesis of Pyrrolo-pyrimidines
- Pyrrolo-pyrimidines are a group of compounds that have been studied for their potential pharmacological applications .
- The synthesis of these compounds can also involve the use of aminouracil derivatives .
- The process typically involves a MCR, allowing for the efficient synthesis of complex molecular structures .
-
Synthesis of Substituted and Fused 6-Aminouracil Derivatives
- Aminouracil derivatives can be used to synthesize a wide array of substituted and fused 6-aminouracil derivatives .
- These compounds have shown a broad spectrum of pharmacological and biological activities .
- The synthesis process typically involves a MCR, which allows for the formation of complex molecular frameworks in a single reaction step .
Eigenschaften
IUPAC Name |
3-methyl-6-(methylamino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-7-4-3-5(10)9(2)6(11)8-4/h3,7H,1-2H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQLJAGFHRVOCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=O)N(C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292226 | |
| Record name | 3-Methyl-6-methylaminouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-methylaminouracil | |
CAS RN |
5759-63-7 | |
| Record name | 5759-63-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81008 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-6-methylaminouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



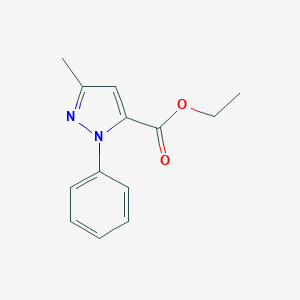
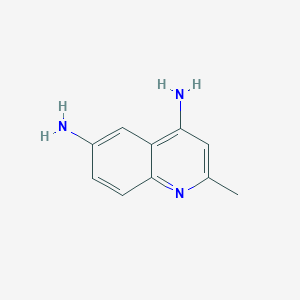

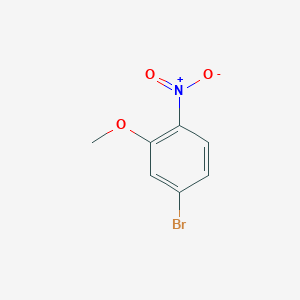
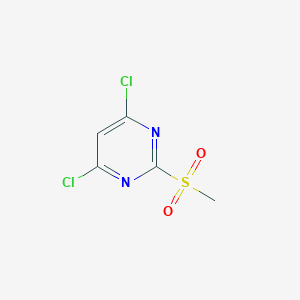
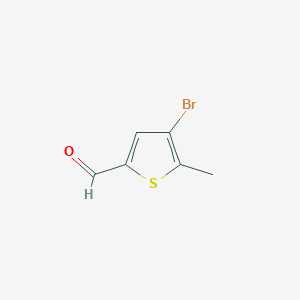

![4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B183256.png)
